4-(Cyclopropanesulfonyl)pyridine
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Overview
Description
4-(Cyclopropanesulfonyl)pyridine is an organic compound that features a pyridine ring substituted with a cyclopropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropanesulfonyl)pyridine typically involves the reaction of pyridine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropanesulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the cyclopropane moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfoxides, sulfides, and various substituted pyridine compounds .
Scientific Research Applications
4-(Cyclopropanesulfonyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 4-(Cyclopropanesulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Cyclopropanesulfonyl Chloride: A reagent used in the synthesis of sulfonyl derivatives.
Sulfonamides: Compounds containing the sulfonyl functional group attached to an amine
Uniqueness
4-(Cyclopropanesulfonyl)pyridine is unique due to the combination of the cyclopropane ring and the sulfonyl group attached to the pyridine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
4-cyclopropylsulfonylpyridine |
InChI |
InChI=1S/C8H9NO2S/c10-12(11,7-1-2-7)8-3-5-9-6-4-8/h3-7H,1-2H2 |
InChI Key |
JKDIVAVMXRATGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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